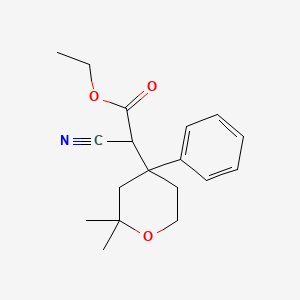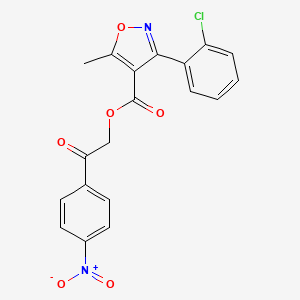
2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate, also known as NMDA receptor antagonist, is a chemical compound that has been extensively studied for its potential applications in scientific research. NMDA receptors are crucial for synaptic plasticity and learning and memory formation. Therefore, blocking these receptors can provide valuable insights into the underlying mechanisms of these processes.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is through the blockade of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors. 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors are ionotropic glutamate receptors that are crucial for synaptic plasticity, learning, and memory formation. The compound binds to the receptor and prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptor antagonists are diverse and complex. In addition to blocking 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors, the compound can also affect other neurotransmitter systems, such as dopamine and serotonin. The compound has been shown to induce neuroprotection and reduce inflammation in the brain. However, it can also cause side effects, such as hallucinations, sedation, and memory impairment.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate in lab experiments are its specificity and potency. The compound has a high affinity for 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors and can block them at low concentrations. This allows for precise control of the experimental conditions. However, the compound can also be toxic to cells and can cause non-specific effects on other neurotransmitter systems. Therefore, careful dose-response studies are necessary to ensure the validity of the results.
Future Directions
There are several future directions for the study of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate. One direction is to investigate its potential applications in the treatment of neurological and psychiatric disorders. The compound has shown promising results in preclinical studies, and further research is necessary to determine its efficacy and safety in humans. Another direction is to explore its effects on other neurotransmitter systems and their interactions with 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors. This can provide valuable insights into the complex mechanisms of synaptic plasticity and learning and memory formation. Additionally, the development of more selective and potent 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptor antagonists can further advance our understanding of these processes.
In conclusion, 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a valuable tool for scientific research in the field of neuroscience. Its specificity and potency in blocking 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors make it a useful compound for investigating the underlying mechanisms of synaptic plasticity, learning, and memory formation. However, careful dose-response studies are necessary to ensure the validity of the results, and further research is necessary to explore its potential applications in the treatment of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a multi-step process that involves the reaction of 2-chloro-5-methylphenyl isocyanate with 4-nitrobenzaldehyde to form the intermediate 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. This intermediate is then treated with a base to form the final product. The yield of the final product is around 50%, and the purity can be increased through recrystallization.
Scientific Research Applications
The 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptor antagonist has been extensively studied for its potential applications in scientific research. One of the major applications is in the field of neuroscience, where it is used to study the role of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors in synaptic plasticity, learning, and memory formation. The compound has also been used to investigate the role of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O6/c1-11-17(18(21-28-11)14-4-2-3-5-15(14)20)19(24)27-10-16(23)12-6-8-13(9-7-12)22(25)26/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYRELNGHGBPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)
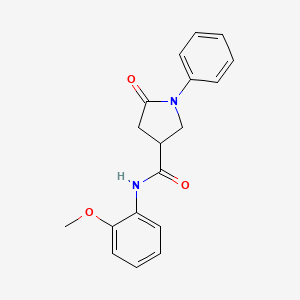
![2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl methanesulfonate](/img/structure/B5216740.png)
![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)
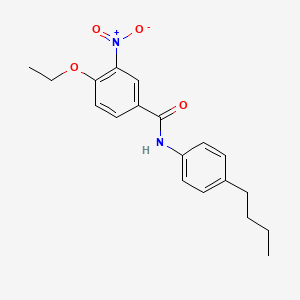
![5-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B5216754.png)
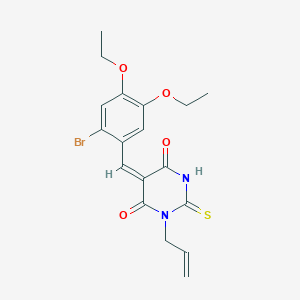

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B5216795.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5216808.png)
